molecular formula C12H24O B586332 10-Methylundecanal-d7 CAS No. 1794753-14-2

10-Methylundecanal-d7

Cat. No.: B586332
CAS No.: 1794753-14-2
M. Wt: 191.366
InChI Key: TUMDWYVQVPWJDR-QLWPOVNFSA-N
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Description

10-Methylundecanal-d7 is a deuterated aldehyde derivative featuring a methyl substituent at the 10th position of an undecanal backbone (11-carbon chain) and seven deuterium atoms. This compound is hypothesized to serve as a stable isotopic tracer in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, due to its deuterium labeling.

Properties

CAS No.

1794753-14-2

Molecular Formula

C12H24O

Molecular Weight

191.366

IUPAC Name

10,11,11,11-tetradeuterio-10-(trideuteriomethyl)undecanal

InChI

InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3/i1D3,2D3,12D

InChI Key

TUMDWYVQVPWJDR-QLWPOVNFSA-N

SMILES

CC(C)CCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methylundecanal-d7 typically involves the deuteration of 10-Methylundecanal. One common method is the catalytic hydrogenation of 10-Methylundecanal in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

10-Methylundecanal-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Methylundecanal-d7 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methylundecanal-d7 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track its behavior in various chemical and biological systems. This tracking is achieved through techniques like mass spectrometry, where the deuterium atoms provide a distinct signal .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group and Reactivity

Compound Functional Group Reactivity Profile
10-Methylundecanal-d7 Aldehyde High reactivity toward nucleophilic addition (e.g., forming imines or alcohols).
Methyl undecanoate-d21 Ester Moderate reactivity; undergoes hydrolysis or transesterification under acidic/basic conditions.
Methyl 10-undecenoate Ester + Alkene Alkene moiety enables polymerization or hydrogenation; ester group is less reactive than aldehyde.

Key Insight : Aldehydes like this compound are more reactive than esters, necessitating stricter storage conditions (e.g., inert atmospheres) to prevent oxidation or dimerization .

Structural and Physical Properties

Compound Molecular Weight Boiling Point* Solubility*
This compound ~200–220 g/mol High (aldehyde) Low in water; soluble in organic solvents.
Methyl undecanoate-d21 221.44 g/mol ~245–250°C Similar to non-deuterated esters.
Methyl 10-undecenoate 198.30 g/mol ~230–235°C Hydrophobic; miscible with ethanol.

*Data inferred from structural analogs. Aldehydes generally have lower boiling points than esters of comparable chain length due to weaker intermolecular forces .

Commercial Availability and Cost

Compound Purity Price (JPY) Quantity Source Year
Methyl undecanoate-d21 >98 atom% D 83,600 500 mg 2022
Methyl 10-undecenoate >98.0% (GC) 4,600 500 mL 2022

Key Insight: The high cost of Methyl undecanoate-d21 reflects the complexity of deuteration, whereas Methyl 10-undecenoate’s lower price aligns with its industrial-scale production for fragrances or polymer precursors .

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